N-phenyl-1,3,4-thiadiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of N-phenyl-1,3,4-thiadiazol-2-amine and its derivatives involves Mn(II) catalyzed reactions, resulting in compounds with significant stability and specific molecular structures. These syntheses often utilize substituted thiosemicarbazide/thiohydrazide, which cyclizes into thiadiazole in the presence of manganese(II) nitrate or acetate, leading to various derivatives through intramolecular and intermolecular hydrogen bonding (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of N-phenyl-1,3,4-thiadiazol-2-amine derivatives has been extensively studied using techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. These analyses reveal non-planar structures with significant angles between phenyl cycles and thiadiazole fragments, stabilized by various bonding interactions (Chumakov et al., 2011).
Chemical Reactions and Properties
N-phenyl-1,3,4-thiadiazol-2-amine participates in a range of chemical reactions, leading to the formation of complex derivatives with potential biological activities. These reactions include diazotization and coupling with different compounds, yielding derivatives characterized by their unique chemical structures and evaluated for various biological activities (Kumar et al., 2013).
Physical Properties Analysis
The physical properties of N-phenyl-1,3,4-thiadiazol-2-amine derivatives, including crystal structures and bonding interactions, are crucial for understanding their stability and reactivity. These compounds form infinite chains or crystallize in specific space groups, with molecular geometry optimized through DFT methods to compare with experimental data, indicating their stable configurations (El-Emam et al., 2020).
Chemical Properties Analysis
The chemical properties of N-phenyl-1,3,4-thiadiazol-2-amine derivatives are influenced by their structural configurations, enabling a variety of chemical reactions and potential applications. These properties are assessed through synthesis, characterization, and reactivity studies, leading to a better understanding of their chemical behavior and potential as bioactive compounds (Kokovina et al., 2021).
Scientific Research Applications
Structural Analysis
- Structural Examination in Solid State : N-phenyl-1,3,4-thiadiazol-2-amine's structure has been studied through NMR spectroscopy and X-ray diffraction, revealing its existence in the exo-amino tautomeric form in solid state and the observation of polar ribbons in its crystal structure (Strzemecka & Urbańczyk-Lipkowska, 2010).
Synthesis and Characterization
- Creation of Heterocyclic Azodyes : Synthesis of heterocyclic azodyes from N-phenyl-1,3,4-thiadiazol-2-amine was achieved through diazotisation and coupling with various compounds. These dyes were characterized using spectroscopic techniques and examined for biological activity (Kumar et al., 2013).
- Novel Metal Complexes Synthesis : Metal complexes involving N-phenyl-1,3,4-thiadiazol-2-amine were synthesized and characterized, contributing to the understanding of its reactivity and potential applications in coordination chemistry (Al-Amiery et al., 2009).
Biological and Pharmacological Applications
- Anticancer Activity : Schiff bases containing N-phenyl-1,3,4-thiadiazol-2-amine demonstrated significant anticancer activity in studies, indicating its potential as a therapeutic agent in cancer treatment (Naskar et al., 2015).
- Antimicrobial and Antifungal Activity : Novel derivatives of N-phenyl-1,3,4-thiadiazol-2-amine showed antimicrobial, antifungal, and anthelmintic activities, highlighting its potential in developing new antimicrobial agents (Bhinge et al., 2015).
Chemical Properties and Reactions
- Synthesis Under Microwave Irradiation : A series of N-substituted derivatives of N-phenyl-1,3,4-thiadiazol-2-amine were synthesized using microwave irradiation, displaying anti-inflammatory activity and providing insights into the compound's chemical behavior and potential applications in medicinal chemistry (Bhosale et al., 2020).
Antihyperlipidemic Agents
- Development as Antihyperlipidemic Agents : Thiadiazole derivatives, including N-phenyl-1,3,4-thiadiazol-2-amine, were designed and synthesized for potential use as antihyperlipidemic agents, demonstrating moderate activity in vivo (Jacob et al., 2018).
Additional Applications
- Synthesis of Novel Derivatives : The compound has been used to synthesize various novel derivatives with potential biological activities, illustrating its versatility as a chemical precursor (Kerru et al., 2020).
Safety And Hazards
The safety information available indicates that “N-phenyl-1,3,4-thiadiazol-2-amine” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Research on 1,3,4-thiadiazol-2-amine derivatives, including “N-phenyl-1,3,4-thiadiazol-2-amine”, is ongoing due to their broad spectrum of biological activities . These compounds have potential applications in the treatment of various diseases, including cancer , bacterial infections , and diabetes mellitus type 2 .
properties
IUPAC Name |
N-phenyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c1-2-4-7(5-3-1)10-8-11-9-6-12-8/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJAUMXRPZNJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354254 | |
Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
3530-62-9 | |
Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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